5,6-dimethyl-7-(4-methylphenyl)-3-[3-(morpholin-4-yl)propyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
5,6-DIMETHYL-7-(4-METHYLPHENYL)-3-(3-MORPHOLINOPROPYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE: is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, including:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methyl, phenyl, and morpholinopropyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, affecting the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with diverse activities.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified biological activities.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: A class of compounds with similar core structures.
Morpholine derivatives: Compounds containing the morpholine ring.
Phenyl-substituted pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of substituents, which can confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5,6-dimethyl-7-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C22H29N5O/c1-16-5-7-19(8-6-16)27-18(3)17(2)20-21(23)26(15-24-22(20)27)10-4-9-25-11-13-28-14-12-25/h5-8,15,23H,4,9-14H2,1-3H3 |
InChI Key |
VCSVSTXWWZIKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN(C3=N)CCCN4CCOCC4)C)C |
Origin of Product |
United States |
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